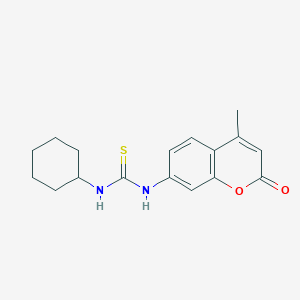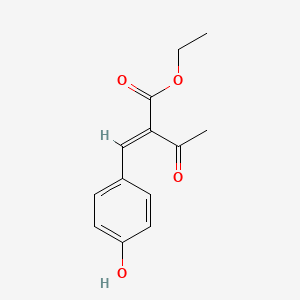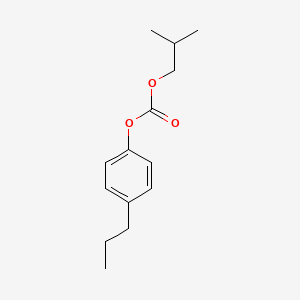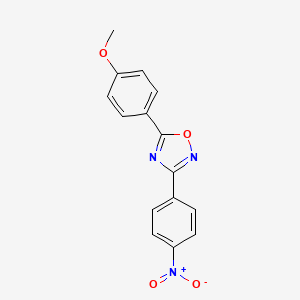![molecular formula C19H21NO2 B5858875 1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)
1-[(4-isopropylphenoxy)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-isopropylphenoxy)acetyl]indoline, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a potent and selective agonist of PPARδ, which plays a vital role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia.
作用機序
1-[(4-isopropylphenoxy)acetyl]indoline exerts its pharmacological effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. It also leads to the downregulation of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
1-[(4-isopropylphenoxy)acetyl]indoline has been shown to have several biochemical and physiological effects in animal models. It has been shown to improve insulin sensitivity, reduce adiposity, and improve lipid metabolism. It has also been shown to have anti-inflammatory and anti-atherogenic effects.
実験室実験の利点と制限
One of the main advantages of 1-[(4-isopropylphenoxy)acetyl]indoline is its high potency and selectivity for PPARδ. It is also relatively easy to synthesize and can be used in a wide range of in vitro and in vivo experiments. However, one of the limitations of 1-[(4-isopropylphenoxy)acetyl]indoline is its relatively short half-life, which may limit its therapeutic potential in vivo.
将来の方向性
There are several future directions for the research on 1-[(4-isopropylphenoxy)acetyl]indoline. One potential direction is the development of more potent and selective PPARδ agonists with longer half-lives. Another potential direction is the investigation of the therapeutic potential of 1-[(4-isopropylphenoxy)acetyl]indoline in human clinical trials. Finally, the elucidation of the molecular mechanisms underlying the beneficial effects of 1-[(4-isopropylphenoxy)acetyl]indoline may lead to the development of novel therapeutic targets for metabolic disorders.
合成法
The synthesis of 1-[(4-isopropylphenoxy)acetyl]indoline involves the reaction of 1H-indole-2,3-dione with 4-isopropylphenol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with chloroacetyl chloride and triethylamine to obtain the final product. The synthesis of 1-[(4-isopropylphenoxy)acetyl]indoline is relatively simple and can be carried out on a large scale.
科学的研究の応用
1-[(4-isopropylphenoxy)acetyl]indoline has been extensively studied for its potential therapeutic applications in various metabolic disorders. In preclinical studies, 1-[(4-isopropylphenoxy)acetyl]indoline has been shown to improve insulin sensitivity, reduce adiposity, and improve lipid metabolism in animal models of obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and anti-atherogenic effects in animal models of atherosclerosis.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)15-7-9-17(10-8-15)22-13-19(21)20-12-11-16-5-3-4-6-18(16)20/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLONMLTLHAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)



![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)

![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)
